molecular formula C12H15ClFN3OS B4744710 2-[(2-chloro-6-fluorophenyl)acetyl]-N-propylhydrazinecarbothioamide

2-[(2-chloro-6-fluorophenyl)acetyl]-N-propylhydrazinecarbothioamide

Cat. No.: B4744710
M. Wt: 303.78 g/mol
InChI Key: ZCJNMMBFVPAQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-6-fluorophenyl)acetyl]-N-propylhydrazinecarbothioamide, also known as CF3, is a chemical compound that has shown potential in scientific research applications. CF3 has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

2-[(2-chloro-6-fluorophenyl)acetyl]-N-propylhydrazinecarbothioamide exerts its anti-tumor activity through multiple mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and inhibition of cell migration and invasion. This compound has been shown to target various signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to modulate the expression of various genes involved in cancer progression.

Advantages and Limitations for Lab Experiments

2-[(2-chloro-6-fluorophenyl)acetyl]-N-propylhydrazinecarbothioamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, this compound also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

For 2-[(2-chloro-6-fluorophenyl)acetyl]-N-propylhydrazinecarbothioamide research include the optimization of its synthesis method to improve its yield and purity, the development of more efficient drug delivery systems, and the investigation of its potential in combination with other anti-cancer agents. This compound also has potential applications in other fields, including neurodegenerative diseases and inflammation. Further research is needed to fully understand the potential of this compound in these areas.

Scientific Research Applications

2-[(2-chloro-6-fluorophenyl)acetyl]-N-propylhydrazinecarbothioamide has shown potential in scientific research applications, particularly in the field of cancer research. Studies have shown that this compound has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential as a radioprotective agent, as it has been shown to protect against radiation-induced DNA damage.

Properties

IUPAC Name

1-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-3-propylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN3OS/c1-2-6-15-12(19)17-16-11(18)7-8-9(13)4-3-5-10(8)14/h3-5H,2,6-7H2,1H3,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJNMMBFVPAQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NNC(=O)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.